P-Glycoprotein (P-gp) Inhibition at the Blood-Brain Barrier: A Potency Benchmark
Scillarenin demonstrates quantifiable P-glycoprotein (P-gp) inhibition in a physiologically relevant blood-brain barrier (BBB) model, a property not uniformly shared or quantified for other common cardiac glycosides in the same system [1]. In an in vitro assay using porcine brain capillary endothelial cells (PBCECs), Scillarenin inhibited P-gp with an EC50 of 46.4 μM, achieving a maximal effect (Emax) of 510.9 μM [1]. This provides a specific, quantitative benchmark for its utility as a BBB permeation enhancer.
| Evidence Dimension | Inhibition of P-glycoprotein (P-gp) efflux pump at the blood-brain barrier |
|---|---|
| Target Compound Data | EC50 = 46.4 μM, Emax = 510.9 μM |
| Comparator Or Baseline | Proscillaridin A, Digoxin, Ouabain (Not quantified in this specific PBCEC BBB model) |
| Quantified Difference | Target compound is characterized; comparators lack equivalent published quantitative data in this specific model system. |
| Conditions | In vitro assay using porcine brain capillary endothelial cells (PBCECs) |
Why This Matters
This quantifies Scillarenin's potential as a chemical tool for studying or modulating P-gp-mediated efflux at the blood-brain barrier, a key determinant of CNS drug penetration.
- [1] Mahringer, A., et al. (2010). Inhibition of P-glycoprotein at the blood-brain barrier by phytochemicals derived from traditional Chinese medicine. Cancer Genomics & Proteomics, 7(4), 191-203. View Source
